3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-icosamethyloctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-nonadecaen-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C100H164O/c1-81(2)41-22-42-82(3)43-23-44-83(4)45-24-46-84(5)47-25-48-85(6)49-26-50-86(7)51-27-52-87(8)53-28-54-88(9)55-29-56-89(10)57-30-58-90(11)59-31-60-91(12)61-32-62-92(13)63-33-64-93(14)65-34-66-94(15)67-35-68-95(16)69-36-70-96(17)71-37-72-97(18)73-38-74-98(19)75-39-76-99(20)77-40-78-100(21)79-80-101/h41,43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,100-101H,22-40,42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78-80H2,1-21H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVPZUBEAUSPNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C100H164O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301100181 | |
| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-Eicosamethyl-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-octacontanonadecaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2067-66-5 | |
| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-Eicosamethyl-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-octacontanonadecaen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2067-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79-Eicosamethyl-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78-octacontanonadecaen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301100181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Central Role of Dolichol 20 in N Linked Glycosylation
The primary and most well-understood function of dolichols is their involvement in the synthesis of N-linked glycoproteins. This process is crucial for the proper folding, stability, and function of a vast number of proteins in the cell.
In its phosphorylated form, dolichyl phosphate (B84403), Dolichol-20 acts as a lipid carrier for an oligosaccharide precursor. nih.gov This oligosaccharide, composed of glucose, mannose, and N-acetylglucosamine, is assembled on the dolichyl phosphate anchor embedded in the membrane of the endoplasmic reticulum. nih.gov
The entire pre-assembled oligosaccharide is then transferred from the dolichol carrier to specific asparagine residues on newly synthesized polypeptide chains. nih.gov This enzymatic transfer is a critical step in the N-linked glycosylation pathway. The release of dolichyl pyrophosphate allows the dolichol to be recycled for subsequent rounds of oligosaccharide synthesis.
While the fundamental role in glycosylation is shared among dolichol isoprenologues, the predominance of Dolichol-20 in mammals suggests that this specific chain length may be optimally suited for the enzymatic machinery and membrane environment of mammalian cells.
Detailed Research Findings on Dolichol 20
Research has highlighted the high concentrations of dolichols, with Dolichol-20 being a major component, in endocrine tissues. The pituitary gland, for instance, has been found to contain exceptionally high levels of dolichol, where it can be a major lipid component. nih.gov Similarly, the testes show a high rate of dolichol synthesis, which appears to be associated with spermatogenic cells. nih.gov
In the human brain, the concentration of dolichols, including the family of which Dolichol-20 is a part, has been shown to increase significantly with age. nih.gov This age-related accumulation has led to the suggestion that dolichol could serve as a biomarker for aging.
While the primary role of Dolichol-20 is in N-linked glycosylation, some studies have hinted at other potential functions. For example, a fraction containing dolichol-like lipids, including what was suggested to be Dolichol-20, was found to have a stimulatory effect on DNA synthesis in cultured fibroblasts. However, the precise mechanisms behind this observation require further investigation.
Table 2: Summary of Research on Dolichol-20 and Related Isoprenologues
| Research Area | Key Findings |
| Tissue Distribution | Dolichol-19 and Dolichol-20 are the main dolichol components in human organs. nih.gov |
| Endocrine tissues (pituitary, testes, adrenal, thyroid) have the highest concentrations of dolichols. nih.gov | |
| N-Linked Glycosylation | Dolichyl phosphate (B84403), including that derived from Dolichol-20, is the lipid carrier for the oligosaccharide precursor in glycoprotein synthesis. nih.gov |
| Aging | Dolichol levels, including the family to which Dolichol-20 belongs, increase in the human brain with age. nih.gov |
| Cell Proliferation | A fraction containing dolichol-like lipids, suggested to include Dolichol-20, has been observed to stimulate DNA synthesis. |
Conclusion
The Mevalonate (B85504) Pathway as the Foundational Biosynthetic Route
The journey to synthesizing Dolichol-20 begins with the mevalonate pathway, an essential metabolic route present in eukaryotes, archaea, and some bacteria. wikipedia.orgnih.gov This pathway is responsible for producing the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are the precursors to a vast array of isoprenoid compounds, including dolichols. wikipedia.orgnih.gov The entire process is initiated with acetyl-CoA as the sole carbon source. wikipedia.orgjmb.or.kr
Precursor Compounds and Rate-Limiting Steps
The synthesis of dolichols, including Dolichol-20, shares its initial steps with the biosynthesis of cholesterol and other isoprenoids within the mevalonate pathway. nih.gov The pathway commences with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA. This is followed by another condensation reaction to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.org The subsequent reduction of HMG-CoA to mevalonate is the committed and rate-limiting step of the mevalonate pathway. pnas.orgnih.gov Through a series of subsequent reactions including phosphorylation and decarboxylation, mevalonate is converted into IPP. wikipedia.org The condensation of IPP molecules eventually leads to the formation of farnesyl diphosphate (B83284) (FPP), a critical branch-point intermediate. nih.gov
Role of HMG-CoA Reductase and Farnesyl Diphosphate
Farnesyl Diphosphate (FPP) is a 15-carbon isoprenoid that serves as a crucial precursor for the synthesis of numerous vital molecules, including sterols, carotenoids, ubiquinone, and dolichols. wikipedia.orgnih.govuniprot.org It stands at a branch point where the metabolic pathway diverges towards the synthesis of these different classes of compounds. frontiersin.orgoup.com For dolichol synthesis, FPP acts as the primer molecule upon which further isoprene (B109036) units are added. wikipedia.orgyeastgenome.org
Dolichol-Specific Elongation and Saturation Mechanisms
Following the formation of FPP via the mevalonate pathway, the synthesis of dolichols diverges into a series of specialized elongation and saturation reactions to produce the characteristic long polyisoprenoid chain.
Cis-Prenyltransferases in Polyisoprenoid Chain Elongation
The elongation of the polyisoprenoid chain of dolichols is catalyzed by a class of enzymes known as cis-prenyltransferases. nih.govoup.compnas.org These enzymes sequentially condense multiple molecules of IPP in a cis configuration onto the FPP starter molecule. nih.govoup.com This process results in the formation of a long-chain polyprenyl diphosphate, the direct backbone of dolichol. oup.comfrontiersin.org The number of IPP units added is species-dependent and determines the final chain length of the dolichol molecule. oup.com
In the yeast Saccharomyces cerevisiae, two homologous cis-prenyltransferases, Rer2p and Srt1p, are involved in dolichol biosynthesis. oup.commdpi.comresearchgate.net The RER2 gene was the first eukaryotic cis-prenyltransferase-encoding gene to be cloned and is responsible for the majority of dolichol synthesis. oup.comnih.gov The SRT1 gene encodes an alternative cis-prenyltransferase. oup.com While deletion of RER2 leads to a significant decrease in cis-prenyltransferase activity, cells remain viable due to the presence of SRT1. oup.com
Studies have shown that these two enzymes produce dolichols of different chain lengths. The products of Rer2p typically consist of 14-17 isoprene units, while Srt1p synthesizes longer-chain dolichols with 18-23 isoprene units. researchgate.netfrontierspartnerships.org The overexpression of SRT1 can lead to the preferential synthesis of these longer-chain dolichols. frontierspartnerships.org In some organisms, like the plant Arabidopsis thaliana, there are multiple homologs of RER2. nih.gov
The enzymatic activity responsible for the synthesis of the polyisoprenoid chain is referred to as dehydrodolichyl diphosphate synthase (DHDDS). wikipedia.orgyeastgenome.orgfrontiersin.org This enzyme, a cis-prenyltransferase, catalyzes the formation of dehydrodolichyl diphosphate from FPP and multiple IPP units. yeastgenome.orgnih.gov In humans and other animals, DHDDS is a heterodimeric complex composed of the catalytic subunit DHDDS and a regulatory subunit called NgBR (also known as NUS1). nih.govflybase.org Both subunits are necessary for efficient dolichol synthesis. flybase.org The final product, dehydrodolichyl diphosphate, is the direct precursor to dolichol. wikipedia.orgnih.gov
| Enzyme/Complex | Function | Precursors | Product |
| HMG-CoA Reductase | Rate-limiting step in the mevalonate pathway. pnas.orgnih.govfrontiersin.org | HMG-CoA | Mevalonate |
| Farnesyl Diphosphate Synthase | Synthesizes the branch-point intermediate FPP. nih.govuniprot.org | Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate | Farnesyl diphosphate |
| Dehydrodolichyl Diphosphate Synthase (DHDDS) | Elongates the polyisoprenoid chain. wikipedia.orgyeastgenome.orgfrontiersin.org | Farnesyl diphosphate, Isopentenyl pyrophosphate | Dehydrodolichyl diphosphate |
| Rer2p | S. cerevisiae cis-prenyltransferase, synthesizes dolichols of 14-17 isoprene units. oup.comresearchgate.net | Farnesyl diphosphate, Isopentenyl pyrophosphate | Polyprenyl diphosphate (C70-C85) |
| Srt1p | S. cerevisiae cis-prenyltransferase, synthesizes dolichols of 18-23 isoprene units. oup.comresearchgate.net | Farnesyl diphosphate, Isopentenyl pyrophosphate | Polyprenyl diphosphate (C90-C115) |
Polyprenol Reductase Activity in Dolichol Formation
Identification and Mechanistic Studies of DFG10 and SRD5A3
Key enzymes responsible for polyprenol reductase activity have been identified in various organisms, including DFG10 in yeast (Saccharomyces cerevisiae) and its human ortholog, SRD5A3 (steroid 5α-reductase type 3). ebi.ac.ukoup.com
DFG10: In yeast, the DFG10 protein has been identified as a probable polyprenol reductase. yeastgenome.orgthebiogrid.org It is instrumental in the conversion of polyprenol to dolichol, which is a necessary precursor for N-glycosylation. yeastgenome.orgthebiogrid.org Studies on Candida albicans have shown that deletion of the DFG10 homolog impairs the saturation of polyprenols. mdpi.com The Dfg10 polyprenyl reductase from S. cerevisiae contains a C-terminal 3-oxo-5-alpha-steroid 4-dehydrogenase domain. mdpi.com
SRD5A3: The human gene SRD5A3 provides the instructions for producing the enzyme steroid 5-alpha reductase 3. medlineplus.govstorymd.com This enzyme facilitates the conversion of polyprenol to dolichol. medlineplus.govstorymd.com SRD5A3 is recognized as a polyprenol reductase that mediates the reduction of the alpha-isoprene unit of polyprenols to form dolichols in a NADP-dependent manner. jensenlab.org Mutations in the SRD5A3 gene can lead to a congenital disorder of glycosylation known as SRD5A3-CDG, which is characterized by a broad spectrum of clinical presentations due to defective glycosylation. ebi.ac.ukmedlineplus.gov These mutations often result in an abnormally small and inactive or rapidly degraded enzyme, impairing dolichol formation and subsequent glycosylation processes. medlineplus.govstorymd.com Mechanistically, SRD5A3 was initially thought to convert polyprenol to dolichol, but later studies have suggested it catalyzes an intermediate step involving the reduction of polyprenal. ebi.ac.ukuniprot.org The human SRD5A3 has been shown to complement the functional defects in yeast mutants lacking DFG10. yeastgenome.orgbiorxiv.org
Table 1: Key Polyprenol Reductase Enzymes
| Enzyme | Organism | Gene | Function |
|---|---|---|---|
| DFG10 | Yeast (Saccharomyces cerevisiae) | DFG10 | Catalyzes the conversion of polyprenol to dolichol. yeastgenome.orgthebiogrid.org |
| SRD5A3 | Humans | SRD5A3 | Converts polyprenol to dolichol, essential for N-glycosylation. medlineplus.govstorymd.com |
| PPRD1/PPRD2 | Arabidopsis thaliana | PPRD1, PPRD2 | Orthologs of human SRD5A3, responsible for converting polyprenol to dolichol. oup.com |
Dolichol Kinase Activity and Dolichyl Phosphate (B84403) Formation
Once dolichol is synthesized, it must be phosphorylated to become the active lipid carrier, dolichyl phosphate (Dol-P). This phosphorylation is a crucial step for its function in glycosylation pathways. nih.gov Dol-P serves as the foundation upon which the oligosaccharide chain is built before being transferred to proteins. medlineplus.govstorymd.com The enzyme responsible for this activation is dolichol kinase.
CTP-Dependent Phosphorylation by Sec59p
In yeast, the enzyme dolichol kinase is encoded by the SEC59 gene. nih.govresearchgate.net Sec59p catalyzes the CTP-dependent phosphorylation of dolichol, which is the final step in the de novo synthesis of Dol-P. nih.govuniprot.orgoup.com This reaction involves the transfer of a phosphate group from cytidine (B196190) triphosphate (CTP) to dolichol. nih.govresearchgate.net The availability of Dol-P is a rate-limiting factor for N-glycosylation. jensenlab.org Mutations in SEC59 can lead to defects in N-glycosylation and O-linked glycosylation. researchgate.net Studies have shown that a temperature-sensitive mutation in Sec59p significantly reduces its ability to phosphorylate dolichol. oup.com A human homolog of dolichol kinase (hDK1p) has been identified that can complement the defects in yeast sec59 mutants. oup.com
Table 2: Dolichol Kinase and its Function
| Enzyme | Gene | Organism | Function |
|---|---|---|---|
| Sec59p | SEC59 | Yeast (Saccharomyces cerevisiae) | Catalyzes the CTP-dependent phosphorylation of dolichol to form dolichyl phosphate. nih.govresearchgate.netuniprot.org |
| hDK1p | DOLK | Humans | Human homolog of Sec59p, catalyzes the phosphorylation of dolichol. oup.com |
Intracellular Localization of Dolichol Biosynthesis
The synthesis of dolichol is a complex process that is compartmentalized within the cell, primarily occurring in the endoplasmic reticulum and to a lesser extent in peroxisomes. nih.gov
Endoplasmic Reticulum and Peroxisomal Synthesis
Endoplasmic Reticulum (ER): The ER is the main site for the biosynthesis of dolichol. nih.gov The enzymes involved in the later stages of the dolichol biosynthetic pathway, including polyprenol reductase and dolichol kinase, are located in the ER membrane. cdghub.comuniprot.org The ER's environment is crucial for the proper functioning of the glycosylation machinery that utilizes the newly synthesized dolichyl phosphate. oup.com
Peroxisomes: In addition to the ER, peroxisomes are also involved in the synthesis of dolichol. nih.govnih.gov While the initial steps of the mevalonate pathway leading to farnesyl diphosphate are primarily cytosolic, some of the enzymes are also found in peroxisomes. annualreviews.org Studies in rat liver suggest that peroxisomes can synthesize polyprenyl diphosphate from isopentenyl diphosphate and farnesyl diphosphate. oup.com In animal cells, both cholesterol and dolichol are synthesized in peroxisomes as well as in the ER. nih.gov The slime mold Dictyostelium discoideum exhibits an unusual localization of some mevalonate pathway and sterol biosynthetic enzymes to the peroxisomes. whiterose.ac.uk
Enzymatic Regulation of Biosynthetic Flux
The synthesis of dolichol, a long-chain isoprenoid lipid, is a complex process that is tightly regulated at the enzymatic level. This regulation ensures that the production of dolichol is coordinated with the cell's demand for protein glycosylation and other dolichol-dependent processes.
The enzymes involved in the dolichol biosynthetic pathway are subject to both transcriptional and post-translational control, allowing for both long-term and rapid adjustments in dolichol production.
At the transcriptional level, the expression of genes encoding key enzymes in the early stages of the mevalonate pathway, which is shared with cholesterol and ubiquinone synthesis, is a critical point of regulation. nih.govoup.com For instance, the transcription of genes for enzymes like HMG-CoA reductase can be influenced by the levels of sterol and non-sterol derivatives of mevalonic acid. nih.gov Farnesyl diphosphate (FPP), a key intermediate, and its derivatives have been identified as significant non-sterol regulators. nih.govoup.com In yeast, FPP levels can influence the transcription of genes encoding cis-prenyltransferases, the enzymes that commit FPP to the dolichol branch. oup.com
Post-translational modifications also play a crucial role in the rapid modulation of enzyme activity. One of the most well-studied examples is the regulation of HMG-CoA reductase, a key regulatory enzyme in the mevalonate pathway. nih.gov The degradation of this enzyme is regulated by FPP and its derivatives. nih.gov Additionally, the activity of dolichol kinase, the enzyme that phosphorylates dolichol to its active form, dolichyl phosphate, can be influenced by various factors. scbt.com While some compounds can directly inhibit dolichol kinase, others act indirectly by affecting upstream pathways, thereby limiting the availability of dolichol substrate. scbt.com For example, sirtuin inhibitors like nicotinamide (B372718) can affect the post-translational modification of proteins that may regulate dolichol kinase activity. scbt.com
The coordinated action of transcriptional and post-translational control mechanisms ensures that the flux through the dolichol biosynthetic pathway is finely tuned to meet the cell's needs.
Interdependence with Other Metabolic Pathways
The synthesis of dolichol does not occur in isolation but is intricately linked with other major metabolic pathways within the cell. This interdependence allows for the coordinated regulation of essential cellular components.
The dolichol biosynthetic pathway shares its initial steps with the synthesis of cholesterol and ubiquinone, all originating from the mevalonate pathway. oup.commdpi.comnih.gov This shared origin necessitates a sophisticated regulatory system to partition the common precursor, farnesyl diphosphate (FPP), among these three vital branches. mdpi.comnih.gov
The branch point at FPP is a critical node for regulation. Research in yeast suggests that the distribution of FPP between the sterol and dolichol branches is actively managed. oup.com For instance, the Yta7 protein, an AAA ATPase, is thought to play a role in directing the flow of FPP towards the dolichol branch. oup.com This intricate cross-regulation ensures a balanced production of dolichols, sterols, and ubiquinone according to cellular demands.
The synthesis of dolichols is also co-regulated with the metabolism of fatty acids, particularly very-long-chain fatty acids (VLCFAs). mdpi.com Both pathways utilize acetyl-CoA as a fundamental building block. mdpi.com In the yeast Candida albicans, a link has been established where limiting the expression of TSC13, a gene involved in VLCFA elongation, leads to a reduction in the cellular levels of dolichols and their polyprenol precursors. mdpi.com
This reduction in dolichol levels was not due to a decreased expression of the cis-prenyltransferases specific to the dolichol branch. Instead, it was caused by a lower expression of genes encoding enzymes in the early stages of the mevalonate pathway. mdpi.com Interestingly, the acetyl-CoA saved from the reduced mevalonate pathway activity was not redirected towards fatty acid synthesis. mdpi.com This was because the reduced expression of TSC13 also led to a decreased expression of the ACC1 gene, which encodes acetyl-CoA carboxylase, the key regulatory enzyme for fatty acid synthesis and elongation. mdpi.com This demonstrates a complex co-regulatory mechanism where the pathways for dolichol and VLCFA synthesis are metabolically intertwined, likely to maintain a balance in the availability of their common precursor, acetyl-CoA.
Cellular Stress Responses Modulating Dolichol Metabolism
Cells have evolved intricate mechanisms to respond to various stressors, and these responses can significantly impact dolichol metabolism. One of the most prominent examples is the unfolded protein response (UPR), which is triggered by an accumulation of unfolded proteins in the endoplasmic reticulum (ER). capes.gov.brnih.gov
Glucose deprivation is a cellular stressor that directly affects the assembly of dolichol-linked oligosaccharides (DLOs), the precursors for N-linked glycosylation. pnas.orgpnas.org The synthesis of the full-sized DLO, Glc₃Man₉GlcNAc₂-PP-dolichol, requires monosaccharides derived from glucose. pnas.org When glucose levels are low, the assembly of DLOs can be arrested, leading to the accumulation of truncated intermediates. pnas.orgpnas.org
The unfolded protein response (UPR) can counteract the effects of glucose deprivation on DLO assembly. capes.gov.brnih.govpnas.org Studies in human fibroblasts have shown that the UPR stimulates the conversion of truncated DLO intermediates (Man₂₋₅GlcNAc₂-PP-dolichol) into the mature Glc₃Man₉GlcNAc₂-PP-dolichol. capes.gov.brnih.gov This stimulation helps to maintain a supply of the optimal glycan donor for N-glycosylation, thereby promoting proper protein folding even under stress conditions. nih.govpnas.org This response appears to be a form of self-correction within the dolichol pathway, as prolonged glucose deprivation can induce the UPR, which in turn enhances the synthesis of the complete DLO. pnas.org This mechanism highlights a direct link between cellular stress signaling and the regulation of dolichol-dependent glycosylation processes.
Interactive Data Table: Key Enzymes and Regulators in Dolichol Metabolism
| Enzyme/Regulator | Function | Regulatory Mechanism | Interacting Pathways |
| HMG-CoA Reductase | Catalyzes a key step in the mevalonate pathway | Transcriptional control by sterols; Post-translational degradation regulated by FPP | Cholesterol, Ubiquinone |
| Farnesyl Diphosphate (FPP) | Precursor for dolichol, sterol, and ubiquinone synthesis | Allosteric regulator; influences transcription of downstream enzymes | Cholesterol, Ubiquinone |
| Cis-Prenyltransferase | Commits FPP to the dolichol branch | Transcriptional regulation by FPP levels | - |
| Dolichol Kinase | Phosphorylates dolichol to dolichyl phosphate | Substrate availability; potential post-translational modifications | - |
| Yta7 (yeast) | May regulate FPP flux to the dolichol branch | Unknown | Cholesterol |
| TSC13 (yeast) | Involved in VLCFA elongation | Co-regulates expression of mevalonate pathway genes | Fatty Acid/VLCFA Synthesis |
| Acetyl-CoA Carboxylase (ACC1) | Key regulatory enzyme in fatty acid synthesis | Expression co-regulated with dolichol pathway genes | Fatty Acid/VLCFA Synthesis |
| Unfolded Protein Response (UPR) | Cellular stress response | Stimulates conversion of truncated DLOs to mature DLOs | Protein Folding/Glycosylation |
Dolichyl Phosphate in N-Glycosylation Pathway Mechanisms
The N-linked glycosylation of proteins is a highly conserved post-translational modification essential for the proper folding, stability, and function of many proteins. ebi.ac.ukpnas.org This intricate process is initiated on the membrane of the endoplasmic reticulum and relies on dolichyl pyrophosphate as a carrier for the oligosaccharide substrate. nih.gov
Role as a Lipid Carrier for Oligosaccharide Precursor Assembly
The biosynthesis of the oligosaccharide precursor for N-linked glycosylation begins on the cytoplasmic face of the ER. nih.govacs.org Dolichyl phosphate acts as a membrane-bound anchor, initiating the assembly of the N-glycan precursor. reactome.org The process starts with the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichyl phosphate, a reaction catalyzed by GlcNAc-1-phosphotransferase. nih.govuniprot.org This initial step forms GlcNAc-P-P-dolichol, which is embedded in the cytoplasmic leaflet of the ER membrane. uniprot.org Subsequent sequential additions of another N-acetylglucosamine and five mannose residues from soluble sugar donors like UDP-GlcNAc and GDP-mannose lead to the formation of the intermediate Man5GlcNAc2-PP-dolichol. acs.orgresearchgate.netcornell.edu
Formation and Transfer of Glc3Man9GlcNAc2-PP-Dolichol
The Man5GlcNAc2-PP-dolichol intermediate is then translocated, or "flipped," from the cytoplasmic side to the luminal side of the ER membrane. nih.govacs.orgcornell.edu This flipping mechanism is crucial for the subsequent elongation steps. Once in the ER lumen, the oligosaccharide chain is further extended by the addition of four mannose residues and three glucose residues. nih.govacs.org These sugars are donated by dolichol-P-mannose and dolichol-P-glucose, respectively. nih.govcornell.edu The final product is the mature lipid-linked oligosaccharide (LLO), Glc3Man9GlcNAc2-PP-dolichol. researchgate.netpnas.org This fully assembled oligosaccharide is then transferred from the dolichol pyrophosphate carrier to specific asparagine residues on nascent polypeptide chains by the enzyme oligosaccharyltransferase (OST). acs.orgresearchgate.net Following the transfer, the resulting dolichyl pyrophosphate is recycled back to dolichyl phosphate for subsequent rounds of oligosaccharide synthesis. nih.govpnas.org
Dolichyl-P-Mannose and Dolichyl-P-Glucose in Glycan Chain Elongation
Dolichyl-P-mannose (Dol-P-Man) and dolichyl-P-glucose (Dol-P-Glc) are essential activated sugar donors for the elongation of the glycan chain within the ER lumen. nih.govresearchgate.net Dol-P-Man, synthesized from dolichyl phosphate and GDP-mannose, provides the mannose residues necessary to extend Man5GlcNAc2-PP-dolichol to Man9GlcNAc2-PP-dolichol. nih.govnih.gov Similarly, Dol-P-Glc, formed from dolichyl phosphate and UDP-glucose, donates the three terminal glucose residues to complete the Glc3Man9GlcNAc2-PP-dolichol precursor. nih.govnih.govasm.org The availability of these dolichol-linked monosaccharides is critical for the proper assembly of the mature LLO. nih.gov Beyond N-glycosylation, Dol-P-Man is also a necessary substrate for other glycosylation processes, including C- and O-mannosylation and the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govnih.gov
Impact on Protein Folding and Intracellular Trafficking in the ER
The process of N-glycosylation, which is fundamentally dependent on dolichol, has a profound impact on protein folding and subsequent trafficking within the cell. pnas.orgnih.gov The attachment of the large, hydrophilic glycan chain to a nascent polypeptide can influence its folding trajectory, promoting proper conformation and preventing aggregation. nih.gov Defects in N-glycosylation, often resulting from a reduced pool of dolichyl phosphate, can lead to misfolded proteins, triggering the unfolded protein response (UPR) and ER stress. nih.govnih.gov Properly glycosylated proteins are recognized by chaperones in the ER, which assist in their folding and quality control before they are exported to their final destinations. nih.gov Therefore, dolichol-dependent glycosylation is a critical checkpoint in the secretory pathway, ensuring that only correctly folded and assembled proteins are transported out of the ER. pnas.orgnih.gov
Dolichol-Mediated Membrane Biology
Beyond its well-defined role in glycosylation, dolichol's presence in various cellular membranes suggests it also plays a role in modulating membrane properties. nih.govmdpi.com
Integration and Orientation within Phospholipid Bilayers
Dolichols are long-chain polyisoprenoids that are integrated within the phospholipid bilayer of cellular membranes. nih.gov Studies suggest that dolichol and its esterified forms tend to orient parallel to the plane of the membrane, residing near the center of the bilayer. researchgate.net In contrast, the phosphorylated form, dolichyl phosphate, is thought to be oriented more perpendicularly to the membrane surface, with its charged phosphate group positioned at the hydrophilic interface. researchgate.netresearchgate.net This perpendicular orientation is crucial for its function as a carrier in glycosylation, allowing the oligosaccharide to be accessible to enzymes on both sides of the ER membrane. The long, flexible polyisoprenoid chain of dolichol is believed to adopt a coiled conformation within the membrane, allowing it to fit within the bilayer's width. researchgate.net The interaction of dolichol with phospholipids (B1166683) can influence membrane fluidity and permeability. mdpi.com Some studies suggest that dolichol can increase membrane fluidity and may even induce the formation of non-bilayer structures, such as hexagonal II phases, which could have implications for membrane fusion and protein trafficking. researchgate.netresearchgate.net
Modulation of Membrane Fluidity and Permeability
Dolichol-20, as a long-chain polyisoprenoid, is an integral component of cellular membranes, where it plays a significant role in modulating the physical properties of the lipid bilayer. nih.govtandfonline.com Dolichols are primarily located in the hydrophobic core of the membrane, positioned between the two leaflets of the phospholipid bilayer. nih.govhmdb.ca This strategic positioning allows them to influence membrane dynamics.
Studies on long-chain dolichols have demonstrated their capacity to alter membrane fluidity. mdpi.comnih.gov The effect appears to be dependent on the specific composition of the membrane. core.ac.uk For instance, dolichols have been shown to increase the fluidity of phospholipid bilayers, and this effect often intensifies with the increasing length of the polyisoprenoid chain. mdpi.com This fluidizing effect can locally alter the membrane environment, which may, in turn, influence the activity of membrane-associated proteins. researchgate.net
In addition to fluidity, dolichols can significantly impact membrane permeability. Research has shown that the incorporation of dolichol into phospholipid bilayers can increase their permeability to ions. mdpi.comamu.edu.pl One study using model membranes composed of plant phosphatidylethanolamine (B1630911) and phosphatidylcholine found that the presence of dolichol promoted the permeability of the bilayer to divalent cations like cobalt. nih.gov This effect was temperature-dependent but occurred in membranes without a known phase transition in the tested range, highlighting a specific action of dolichol. nih.gov Conversely, vesicles made of only phosphatidylcholine, even with dolichol, were far less permeable, suggesting that the effect of dolichol on permeability is pronounced in the presence of phosphatidylethanolamine. nih.gov It has been proposed that long-chain polyisoprenols like dolichol may form clusters or microdomains within the membrane that can create transmembrane pores, thereby increasing permeability. amu.edu.pl
Table 1: Effects of Dolichol on Model Membrane Properties
| Membrane Composition | Dolichol Effect | Observation |
| Phosphatidylethanolamine (PE) / Phosphatidylcholine (PC) | Increased Permeability | Promoted permeability to divalent cations (Co²⁺). nih.gov |
| Phosphatidylethanolamine (PE) / Phosphatidylcholine (PC) | Phase Change Induction | Promotes unique phase changes in the lipid mixture. core.ac.uk |
| Phosphatidylcholine (PC) only | Minimal Permeability Effect | Did not significantly affect permeability to divalent cations. nih.gov |
| Phosphatidylethanolamine (PE) | Increased Fluidity | Increases the fluidity of PE-containing membranes. core.ac.uk |
| General Phospholipid Bilayers | Increased Fluidity & Destabilization | Can increase fluidity and even destabilize membranes. mdpi.com |
Influence on Vesicle Fusion and Intracellular Trafficking
Emerging evidence suggests that free dolichol and its phosphorylated derivative, dolichyl phosphate, are involved in the complex processes of vesicle fusion and intracellular trafficking. tandfonline.commdpi.comnih.gov These functions are critical for maintaining the structure and function of the endomembrane system, including the Golgi apparatus, plasma membrane, and lysosomes. tandfonline.comnih.gov
Dolichyl phosphate, in particular, has been shown to stimulate the fusion of vesicles in model systems. tandfonline.commdpi.com This activity is thought to be related to the ability of dolichols to induce non-bilayer structures within the membrane, which can facilitate the merging of two separate lipid bilayers. nih.gov This fusogenic property is crucial for processes like protein trafficking between the Golgi, the plasma membrane, and lysosomes. mdpi.com
Free dolichol is also implicated in membrane traffic, a role consistent with its enrichment in the membranes of the Golgi apparatus. nih.gov While the precise mechanisms are still under investigation, the influence of dolichol on membrane fluidity and structure likely contributes to its role in vesicular transport. researchgate.net By altering the physical state of the lipid bilayer, dolichol may create environments that are conducive to the budding, transport, and fusion of vesicles. plos.org The proper functioning of protein trafficking is essential, as highlighted by the fact that defects in protein glycosylation, a dolichol-dependent process, can affect the transport of proteins from the endoplasmic reticulum. oup.commdpi.com
Emerging Roles in Cell Signaling and Proliferation
Beyond its structural roles in membranes and as a carrier for glycosylation, Dolichol-20 is emerging as a significant molecule in the regulation of cell signaling and proliferation. nih.govnih.gov It is recognized as a non-sterol product of the mevalonate pathway, a critical metabolic route that produces a variety of compounds essential for cell growth. nih.govfrontiersin.org
Stimulation of DNA Synthesis in Cellular Models
Specific research has identified Dolichol-20 as a potent stimulator of DNA synthesis. nih.govnih.gov In a study using the human breast cancer cell line Hs578T, which was growth-arrested by depleting both serum and mevalonate, exogenous Dolichol-20 was found to partially counteract the inhibition of DNA synthesis. nih.gov When endogenous lipids from these cells were isolated and purified, fractions that co-eluted with Dolichol-20 were shown to efficiently induce DNA synthesis, with even nanogram quantities eliciting a substantial stimulatory effect. nih.gov
Another study using SV40-transformed human fibroblasts also found that isolated lipid fractions with a significant stimulatory effect on DNA synthesis contained Dolichol-20, as confirmed by mass spectrometry. nih.gov This effect was also observed with lipids isolated from hepatocellular carcinoma cells and a breast tumor sample. nih.gov These findings strongly suggest that Dolichol-20, or a closely related compound, is a key mevalonate-derived lipid involved in the initiation of DNA synthesis. nih.gov
Table 2: Research Findings on Dolichol-20 and DNA Synthesis
| Cellular Model | Experimental Condition | Key Finding |
| Human Breast Cancer Cells (Hs578T) | Serum and mevalonate depletion | Exogenous Dolichol-20 (10 µg/ml) partially counteracted the inhibition of DNA synthesis. nih.gov |
| Human Breast Cancer Cells (Hs578T) | Serum and mevalonate depletion | Endogenous lipid fractions co-eluting with Dolichol-20 efficiently induced DNA synthesis. nih.gov |
| SV40-Transformed Human Fibroblasts | Mevalonate depletion | Isolated lipid fractions containing Dolichol-20 showed a substantial stimulatory effect on DNA synthesis. nih.gov |
Potential as a Non-Sterol Mevalonate Pathway Product in Cell Growth Regulation
The mevalonate pathway is essential for cell proliferation, producing not only cholesterol but also a range of non-sterol isoprenoids vital for various cellular processes. nih.govfrontiersin.orgnih.gov Dolichol is one of these crucial non-sterol products. frontiersin.org The growth-stimulatory effects of Dolichol-20 position it as a key regulatory molecule within this pathway. nih.govnih.gov
The mechanism appears to be linked to N-linked glycosylation, a process where dolichyl phosphate is an obligatory carrier of oligosaccharides for protein synthesis. nih.govoup.com The stimulatory effect of the Dolichol-20-containing lipid fraction on DNA synthesis was abolished by tunicamycin, an inhibitor of N-linked glycosylation. nih.gov This indicates that proper protein glycosylation is a necessary step in the signaling cascade initiated by this lipid that leads to DNA replication. nih.gov Furthermore, dolichyl phosphate has been shown to increase the number of IGF-1 receptors on the cell membrane, which in turn stimulates DNA synthesis, providing a direct link between the dolichol pathway and growth factor signaling. oup.com The regulation of the mevalonate pathway itself is complex, with feedback mechanisms controlling the flux of intermediates towards either sterol or non-sterol branches, including dolichol synthesis, according to cellular needs. biorxiv.org
Role as a Cellular Antioxidant Agent
In addition to its other functions, dolichol has been identified as a potent antioxidant agent within cellular membranes. nih.govresearchgate.netwikipedia.org Its unique chemical structure and location within the lipid bilayer enable it to protect membrane components from oxidative damage. tandfonline.comhmdb.ca
Free Radical Scavenging in Cell Membranes
Dolichol is proposed to act as a free-radical scavenger, particularly protecting polyunsaturated fatty acids (PUFAs) from lipid peroxidation. hmdb.cafoodb.cahmdb.ca Positioned deep within the membrane core, dolichol is situated close to the vulnerable acyl chains of phospholipids. nih.gov This proximity allows it to effectively intercept and neutralize reactive oxygen species that initiate and propagate lipid peroxidation.
Response to Oxidative Stress and Lipid Peroxidation
Dolichol-20, a member of the dolichol family of long-chain polyisoprenoid alcohols, is increasingly recognized for its significant role in the cellular response to oxidative stress and the mitigation of lipid peroxidation. researchgate.netresearchgate.net Emerging evidence suggests that dolichols, including Dolichol-20, are not merely passive structural components of cellular membranes but active participants in the antioxidant defense system. researchgate.netaging-us.comwikipedia.org
Under conditions of oxidative stress, such as exposure to UV-B radiation, there is a notable and immediate increase in reactive oxygen species (ROS) and subsequent lipid peroxidation. researchgate.net Concurrently, studies on isolated rat hepatocytes have demonstrated a decrease in the levels of dolichol, alongside other lipid-soluble antioxidants like coenzyme Q and α-tocopherol. researchgate.netnih.gov This parallel depletion suggests that dolichol is consumed in the process of combating oxidative damage. researchgate.net
The protective role of dolichol is further highlighted by the observation that lower levels of this compound are associated with increased lipid peroxidation. researchgate.netwikipedia.org This indicates that dolichol may function as a free-radical scavenger within the cell membrane, shielding polyunsaturated fatty acids from peroxidative damage. hmdb.canih.gov The strategic location of dolichol within the lipid bilayer, in close proximity to the fatty acid tails of phospholipids, supports its potential to intercept and neutralize harmful radicals. nih.gov
In studies inducing oxidative stress, the inhibition of the mevalonate pathway, the metabolic route for dolichol synthesis, leads to a more significant loss of dolichol and a corresponding rise in thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation. researchgate.netnih.gov This finding reinforces the direct link between dolichol availability and the cell's capacity to withstand oxidative insults. researchgate.net
The table below summarizes key findings from studies investigating the relationship between dolichol levels and markers of oxidative stress.
| Experimental Condition | Effect on Dolichol Levels | Effect on Lipid Peroxidation (TBARS) | Reference |
| UV-B Radiation Exposure | Decrease | Increase | researchgate.net |
| Mevinolin (HMG-CoA Reductase Inhibitor) + UV-B | Magnified Decrease | Increase | researchgate.net |
| Lower Endogenous Levels | - | Enhanced | researchgate.netwikipedia.org |
It has been proposed that the accumulation of dolichols, including Dolichol-20, in certain tissues with age may be a protective mechanism against the age-associated increase in free radical damage. aging-us.com This suggests a dynamic role for Dolichol-20 in maintaining membrane integrity and cellular function in the face of ongoing oxidative challenges. researchgate.netaging-us.com
Dolichol 20 in Disease Pathogenesis Research Excluding Human Clinical Data
Mechanistic Insights into Dolichol-Related Congenital Disorders of Glycosylation (CDG)
Congenital Disorders of Glycosylation (CDG) are a group of inherited metabolic diseases resulting from defects in the synthesis of glycans and their attachment to lipids and proteins. frontiersin.org A subset of these disorders arises from impaired dolichol metabolism. Dolichols are essential lipid carriers for the assembly of the oligosaccharide precursor, Glc₃Man₉GlcNAc₂-PP-dolichol, which is required for N-linked glycosylation in the endoplasmic reticulum (ER). nih.govfrontiersin.orgmolbiolcell.org
Defects in the biosynthetic pathway of dolichol lead to a group of CDGs characterized by incomplete N-glycosylation. nih.gov These are typically classified as CDG-I, which involves defects in the synthesis and transfer of the dolichol-linked oligosaccharide (LLO). frontiersin.orgbiochemia-medica.com The synthesis of dolichol is a multi-step process, and mutations in genes encoding enzymes at various points in this pathway can disrupt the availability of dolichol phosphate (B84403) (Dol-P), the active form required for glycosylation. cdghub.comcdghub.com
For instance, mutations in DOLK, the gene encoding dolichol kinase which phosphorylates dolichol to Dol-P, lead to DOLK-CDG (formerly CDG-Im). cdghub.com In research models, a deficiency in dolichol kinase results in reduced availability of Dol-P, which impairs the synthesis of the LLO precursor and also the formation of dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc), which are essential monosaccharide donors for multiple glycosylation pathways. cdghub.comibb.waw.pl Yeast models with mutations in the DOLK ortholog, SEC59, exhibit growth arrest and accumulation of hypoglycosylated proteins. cdghub.com
Similarly, defects in the DHDDS gene, which encodes a subunit of the cis-prenyltransferase responsible for elongating the polyisoprenoid chain, also lead to a CDG. nih.gov This enzyme helps determine the length of the dolichol chain, which in humans is typically between 17 and 20 isoprene (B109036) units, with dolichol-19 being the most common. nih.govresearchgate.net Research on patient-derived fibroblasts has shown that mutations in DHDDS can result in truncated dolichol species and a CDG type I pattern of glycosylation. nih.gov The impaired synthesis of full-length dolichol disrupts the assembly of the LLO, leading to the accumulation of misfolded, underglycosylated proteins, which in turn can trigger chronic ER stress and the unfolded protein response. nih.gov
Table 1: Research Models in Dolichol-Related CDG
| CDG Type | Gene Defect | Model System | Observed Phenotype | Reference |
| SRD5A3-CDG | SRD5A3 (Polyprenol Reductase) | Yeast (dfg10 mutant) | Growth delays, hypoglycosylation, elevated polyprenol, reduced dolichol. | cdghub.comoup.com |
| Mouse (Srd5a3 knockout) | Embryo-lethal. | oup.com | ||
| Patient Fibroblasts | High polyprenol/dolichol ratio, normal dolichol amounts, impaired glycosylation. | researchgate.net | ||
| DOLK-CDG | DOLK (Dolichol Kinase) | Yeast (sec59 mutant) | Growth arrest at restrictive temperatures, accumulation of hypoglycosylated proteins. | cdghub.com |
| DHDDS-CDG | DHDDS (cis-Prenyltransferase) | Patient Fibroblasts | Variable amounts of truncated dolichol, CDG type I glycosylation pattern. | nih.gov |
| Zebrafish (dhdds knockdown) | Induces photoreceptor degeneration. | nih.gov |
Polyprenol reductase, encoded by the gene SRD5A3, catalyzes the final step in dolichol biosynthesis: the reduction of the terminal alpha-isoprene unit of a polyprenol to form a dolichol. ibb.waw.plscitepress.org Deficiency of this enzyme leads to SRD5A3-CDG (formerly CDG-Iq), a disorder of multiple glycosylation pathways. cdghub.comscitepress.org
Studies in various model organisms have confirmed the critical role of this enzyme.
In Arabidopsis thaliana, deficiency of the SRD5A3 ortholog PPRD2 is lethal due to defects in male gametophyte development, a phenotype that can be partially rescued by the application of external dolichol. oup.com
In yeast, mutations in the ortholog DFG10 result in increased polyprenol accumulation at the expense of dolichol, leading to defective protein N-glycosylation. oup.com
A mouse model with a loss-of-function mutation in Srd5a3 was found to be embryo-lethal, highlighting the essential role of this enzyme in mammalian development. oup.com
These models collectively demonstrate that the primary pathogenic mechanism in polyprenol reductase deficiency is the accumulation of polyprenols which disrupt the normal N-glycosylation pathway, rather than a simple lack of dolichol. oup.comresearchgate.net
Dolichol Accumulation and Mevalonate (B85504) Pathway Dysregulation in Neurological Disease Models
The mevalonate pathway is a critical metabolic route that produces cholesterol, ubiquinone, and dolichol. aging-us.combiorxiv.org Dysregulation of this pathway, particularly leading to the accumulation of dolichol, has been implicated in the pathology of several neurological conditions in various research models. aging-us.combiorxiv.org
Dolichol levels, including those of dolichol-20, have been identified as potential biomarkers of biological aging. nih.govbiorxiv.orgoup.com Studies on post-mortem prefrontal cortex tissue have led to the development of a lipid-based aging clock, termed "DoliClock," which uses dolichol levels to predict biological age. aging-us.combiorxiv.orgnih.gov This research has revealed that dolichol concentrations, specifically variants like dolichol-19 and dolichol-20, increase significantly and consistently across age groups. aging-us.combiorxiv.orgresearchgate.net
In models of neurological disorders such as autism, schizophrenia, and Down syndrome, this lipid-based clock showed significant age acceleration. aging-us.comnih.govbiorxiv.org A notable finding from these studies is a sharp increase in entropy (a measure of system disorder) around the age of 40, which suggests a progressive dysregulation of the mevalonate pathway that results in dolichol accumulation. aging-us.combiorxiv.orgbiorxiv.org This dysregulation may be linked to an age-related increase in HMG-CoA reductase, the rate-limiting enzyme of the pathway. aging-us.combiorxiv.org The accumulation of dolichol is therefore hypothesized to reflect progressive biological aging and is particularly pronounced in conditions associated with premature aging. nih.govbiorxiv.org
Table 2: Dolichol-20 Changes in Aging and Neurological Disease Models
| Finding | Model System | Key Observation | Potential Mechanism | Reference |
| Dolichol as Aging Biomarker | Post-mortem human prefrontal cortex | Dolichol-19 and Dolichol-20 levels significantly increase with age. | Progressive dysregulation of the mevalonate pathway. | aging-us.combiorxiv.orgresearchgate.net |
| Accelerated Aging | Post-mortem brain tissue (Autism, Schizophrenia, Down Syndrome) | Significant age acceleration predicted by the "DoliClock" model. | Dysregulation of mevalonate pathway leading to dolichol accumulation. | aging-us.comnih.govbiorxiv.org |
| Entropy Increase | Post-mortem human prefrontal cortex | Sharp increase in entropy around age 40. | Reflects age-dependent dysregulation in dolichol-related pathways. | aging-us.combiorxiv.orgbiorxiv.org |
Elevated dolichol levels have been consistently observed in research models of various neurodegenerative diseases, suggesting a role in their pathogenesis. nih.gov
In studies of neuronal ceroid lipofuscinoses (NCLs), also known as Batten disease, a group of lysosomal storage disorders, high levels of dolichol and its derivatives have been a prominent biochemical finding. oup.comoup.com Mouse models of NCL, particularly those for CLN1, CLN6, and CLN8 forms of the disease, show a striking accumulation of lipid-linked oligosaccharides (LLOs). oup.com In the PPT1 knockout mouse model of CLN1, LLO accumulation was found to be age-dependent, increasing more than 10-fold by 6 months of age, coinciding with the development of neurological symptoms. oup.com This accumulation is thought to result from the inhibition of late-stage lysosomal degradation of autophagosomes, which are enriched in dolichol and LLOs from the ER membrane. oup.com
In the context of Alzheimer's disease (AD), research has also pointed to altered dolichol metabolism. nih.govnih.gov Studies using brain tissue from aged mice and rats have shown that dolichol levels increase with age, and this accumulation is even more pronounced in some models of neurodegeneration. nih.govnih.gov The accumulation of dolichol can increase the fluidity of synaptic plasma membranes, which may disrupt normal cellular function. nih.gov While the precise mechanism remains unclear, the elevated dolichol levels in AD models may be a consequence of a loss of enzymatic regulation within the mevalonate pathway. nih.gov
Dolichol in Cancer Cell Biology Research
Research into the role of dolichol in cancer has explored its effects on cell signaling, cell cycle progression, and apoptosis. Studies using various cancer cell lines have indicated that dolichol can exhibit anti-cancer properties.
In one study, dolichol extracted from the mangrove plants Ceriops tagal and Rhizophora mucronata was tested on WiDr human colon cancer cells. researchgate.net The research found that dolichol treatment caused the cancer cells to arrest in the G0/G1 phase of the cell cycle, thereby inhibiting their proliferation. researchgate.net This cell cycle arrest was associated with the upregulation of the tumor suppressor gene p53 and the downregulation of genes in the pro-survival PI3K/Akt/mTOR pathway, including EGFR, PI3K, Akt, and mTOR. researchgate.net
Other research suggests a more complex role for dolichol-related pathways in cancer cell resilience. Mild, tolerable metabolic stress that partially impairs LLO biosynthesis can paradoxically augment cancer stem cell-like traits and chemoresistance. nih.gov In this context, preconditioning cancer cells with low doses of tunicamycin, which inhibits the first step of LLO synthesis (the formation of GlcNAc-PP-dolichol), was found to promote cancer stem cell characteristics through the activation of Notch signaling. nih.gov This indicates that while high levels of dolichol may be inhibitory, subtle perturbations in the dolichol-dependent glycosylation pathway can be co-opted by cancer cells to enhance their survival and malignancy. nih.gov
Investigation of Growth-Stimulatory Effects in Tumor Cell Lines
Research into the role of isoprenoids in cell growth has identified specific dolichol molecules as potential contributors to DNA synthesis. nih.gov A nonsterol product of mevalonic acid (MVA) is understood to be crucial for the initiation of DNA synthesis in mammalian cells. nih.gov Studies utilizing SV40-transformed human fibroblasts have sought to isolate and identify this compound. In these experiments, cells were cultured with [14C]MVA in the presence of HMG-CoA reductase inhibitors. nih.gov Subsequent lipid extraction and analysis via high-performance liquid chromatography and size-exclusion chromatography isolated a fraction of [14C]MVA-labelled lipids that demonstrated a significant stimulatory effect on the DNA synthesis of MVA-depleted target cells. nih.gov
Mass spectrometric analysis confirmed that the growth-stimulating fractions contained Dolichol-20. nih.gov Similar findings were replicated when lipids were isolated from hepatocellular carcinoma cells and a breast tumor sample, suggesting this effect is not limited to a single cell type. nih.gov The precise mechanisms through which Dolichol-20 induces DNA synthesis are not yet fully understood. nih.gov
| Cell Line/Tissue Source | Experimental Observation | Identified Compound | Reference |
|---|---|---|---|
| SV40-Transformed Human Fibroblasts | Isolated lipid fraction stimulated DNA synthesis in arrested target cells. | Dolichol-20 | nih.gov |
| Hepatocellular Carcinoma Cells | Isolated lipid fraction demonstrated growth-stimulatory effects. | Dolichol-20 | nih.gov |
| Human Breast Tumor Sample | Analysis yielded similar growth-stimulatory lipid fractions. | Dolichol-20 | nih.gov |
Post-Translational Protein Dolichylation in Malignancy
Post-translational modifications (PTMs) are critical in regulating protein function and are deeply implicated in the hallmarks of cancer, influencing everything from gene transcription to protein stability and cell signaling. mdpi.comthermofisher.comabcam.com These modifications, which include processes like phosphorylation, glycosylation, and lipidation, expand the functional diversity of the proteome and can activate oncogenes or inactivate tumor suppressors. thermofisher.commdpi.com
Within this context, a novel biological function for long-chain polyisoprenoid alcohols like dolichol has been suggested through the process of protein dolichylation. Research has provided evidence that dolichyl groups can be covalently linked to tumor cell proteins. nih.gov Significantly, studies have demonstrated that tumor cells containing the growth-stimulatory Dolichol-20 lipids also possess dolichylated proteins. nih.gov This correlation raises the important question of whether the dolichol lipids that stimulate DNA synthesis also serve as the direct substrates for the dolichylation of proteins in malignant cells. nih.gov Aberrant PTMs are considered an enabling characteristic of cancer, and the discovery of protein dolichylation in tumor cells points to a new potential mechanism in cancer biology. nih.govmdpi.com
Dolichol's Role in Fungal Pathogenesis Mechanisms
Impact on Morphogenesis and Antifungal Drug Sensitivity in Yeast Models
In C. albicans, the morphological transition from yeast to hyphal form is a key virulence factor, enabling tissue invasion. scholaris.ca Perturbing dolichol synthesis, for instance by suppressing the CaRER2 gene, impairs N-glycosylation and prevents the formation of hyphae. mdpi.com Similarly, disrupting the recycling of dolichyl diphosphate (B83284) through mutation of the CWH8 gene leads to impaired N-glycosylation, a failure to form hyphae, and a significant reduction in biofilm formation. mdpi.com
In S. cerevisiae, mutants with defects in dolichol-dependent glycosylation (e.g., sec59-1 and dpm1-6 mutants) exhibit altered sensitivity to various antifungal agents. nih.gov These mutants showed increased sensitivity to caspofungin, amphotericin B, and 5-fluorocytosine. nih.gov Conversely, they displayed resistance to itraconazole. nih.gov This altered sensitivity profile highlights the critical link between a sufficient dolichol phosphate level, proper protein glycosylation, and the efficacy of antifungal drugs. nih.gov
| Yeast Model | Genetic Modification/Mutation | Impact on Morphogenesis | Impact on Antifungal Sensitivity | Reference |
|---|---|---|---|---|
| Candida albicans | Suppression of CaRER2 gene (dolichol synthesis) | Prevents hyphae formation | Not specified | mdpi.com |
| Candida albicans | Deletion of CWH8 gene (DolPP dephosphorylation) | Failed to produce hyphae; reduced biofilm formation | Increased sensitivity to Calcofluor White and Congo Red | mdpi.com |
| Saccharomyces cerevisiae | sec59-1 (dolichol kinase defect) | Aberrant cell wall structure | Sensitive to 5-fluorocytosine, amphotericin B, caspofungin; Resistant to itraconazole | nih.gov |
| Saccharomyces cerevisiae | dpm1-6 (DolPMan synthase defect) | Aberrant cell wall structure | Sensitive to 5-fluorocytosine, amphotericin B, caspofungin; Resistant to itraconazole | nih.gov |
Dolichol Metabolism in Stress Resistance Mechanisms (e.g., Plant Models)
ER Stress, Drought, and Senescence Responses
In plants, dolichols are crucial polyisoprenoids that function as lipid carriers for sugars used in protein N-glycosylation within the endoplasmic reticulum (ER). nih.govnih.gov Research using the plant model Arabidopsis thaliana has revealed that dolichol biosynthesis is fundamentally linked to plant responses to ER stress, drought, and senescence. nih.govresearchgate.net
Studies on an Arabidopsis mutant known as lew1, which has a mutation in a gene encoding a cis-prenyltransferase, have been particularly insightful. nih.govoup.com This mutation results in an approximately 85% reduction in the total content of the main dolichols, leading to defects in protein glycosylation. nih.govoup.com This deficiency makes the lew1 mutant hypersensitive to tunicamycin, an agent that induces ER stress. nih.gov Furthermore, under drought conditions, the lew1 mutant displays an earlier and higher expression of genes associated with the unfolded protein response (UPR), such as BINDING PROTEIN (BiP) and BASIC DOMAIN/LEUCINE ZIPPER60 (bZIP60). nih.govnih.gov
Intriguingly, while the lew1 mutation impairs plasma membrane integrity and causes a leaf-wilting phenotype under normal conditions, it also confers increased resistance to drought. nih.govoup.com This is associated with reduced stomatal conductance and lower turgor. nih.gov The mutant plants also show increased sensitivity to dark-induced senescence; however, this sensitivity is suppressed by drought treatment. nih.govresearchgate.net These findings collectively indicate that dolichol is a key molecule in the integration of plant responses to ER stress, water availability, and aging. nih.govnih.gov
| Plant Model | Genetic Characteristic | Stress Condition | Observed Response | Reference |
|---|---|---|---|---|
| Arabidopsis thaliana | lew1 mutant (~85% reduced dolichol) | ER Stress (Tunicamycin) | Hypersensitive; higher expression of UPR genes. | nih.gov |
| Arabidopsis thaliana | lew1 mutant (~85% reduced dolichol) | Drought | Increased resistance; earlier expression of stress-responsive genes. | nih.govnih.gov |
| Arabidopsis thaliana | lew1 mutant (~85% reduced dolichol) | Dark-Induced Senescence | More sensitive, but this effect is suppressed by drought. | nih.govresearchgate.net |
Advanced Analytical Methodologies for Dolichol 20 Research
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) has become an indispensable tool for the analysis of dolichols and their phosphorylated derivatives (DolP), offering high sensitivity and specificity. uzh.chacs.org The coupling of MS with liquid chromatography has further enhanced its capabilities, allowing for detailed profiling of dolichol species. nih.gov
High-Resolution Mass Spectrometry for Quantification and Profiling
High-resolution mass spectrometry (HRMS) is a powerful technique for the accurate identification and quantification of dolichol species. acs.orgnih.gov The high mass accuracy of instruments such as the Q-Exactive Plus HRMS allows for the confident determination of elemental compositions, which is crucial for distinguishing between different dolichol isoprenologues and other lipids. acs.org Modern HRMS methods can achieve resolutions capable of fully resolving the isotopologues of dolichol adducts, providing clean and unambiguous mass spectra. acs.orgnih.gov
Recent advancements have led to the development of highly sensitive quantitative workflows. For instance, by combining phosphate (B84403) methylation with reverse-phase liquid chromatography-mass spectrometry (RPLC-MS), researchers have developed methods to quantify DolP species from as few as 10⁶ HeLa cells. acs.orgnih.gov This approach overcomes the challenges associated with the very low abundance of these lipids in biological samples. nih.govacs.org The accurate quantification of dolichols at the cellular level is crucial for understanding the mechanisms involved in their metabolism and their role in glycosylation pathways. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isoprenologue Separation
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the analysis of dolichols, as it separates the complex mixture of isoprenologues before detection by the mass spectrometer. nih.gov This separation reduces the complexity of the lipid extract, minimizes ion suppression, and allows for the enrichment of target analytes. nih.gov
Reverse-phase liquid chromatography (RPLC) is the most prevalent analytical technique used for complex lipid mixtures. nih.gov However, the analysis of unmodified dolichols and their phosphorylated forms by RPLC is challenging due to their high lipophilicity. nih.govacs.org A significant breakthrough has been the use of derivatization, specifically the methylation of the phosphate group in DolP using reagents like trimethylsilyl (B98337) diazomethane (B1218177) (TMSD). nih.govnih.govnih.gov This process reduces the polarity of the molecules, which significantly improves their chromatographic retention, resolution, and peak shape on conventional C18 columns. nih.gov This improved separation allows for the baseline resolution of DolP species with different chain lengths. acs.orgnih.gov
The following table presents research findings on the separation of methylated dolichyl phosphate species using RPLC-MS, demonstrating the effective separation of isoprenologues based on chain length.
| Dolichyl Phosphate Species (Methylated) | Number of Isoprene (B109036) Units | Retention Time (min) |
|---|---|---|
| DolP C80 | 16 | 20.1 |
| DolP C85 | 17 | 20.8 |
| DolP C90 | 18 | 21.6 |
| DolP C95 | 19 | 22.5 |
| DolP C100 | 20 | 23.3 |
| DolP C105 | 21 | 24.1 |
| DolP C110 | 22 | 24.8 |
Table 1. Representative retention times for different methylated dolichyl phosphate (DolP) species separated by Reverse-Phase Liquid Chromatography (RPLC). The increasing number of isoprene units leads to higher retention times due to increased hydrophobic interactions with the C18 stationary phase. Data adapted from research findings. acs.orgnih.gov
Utility in Lipidomics for Comprehensive Dolichol Species Analysis
The integration of advanced LC-MS workflows into global lipidomics analyses provides a powerful tool for a comprehensive understanding of dolichol metabolism. nih.govnih.gov Untargeted lipidomic analyses using LC-HRMS have revealed new aspects of dolichol biosynthesis, such as the unusual co-occurrence of polyprenols and dolichols in the malaria parasite Plasmodium falciparum. nih.gov Such comprehensive profiling allows researchers to detect alterations in the steady-state levels of DolP, which are intricately linked with other lipophilic metabolites synthesized via the mevalonate (B85504) pathway, including cholesterol and ubiquinone. nih.gov This connects the cellular glycosylation processes, where dolichols are essential, with membrane homeostasis and cellular energy states, expanding our understanding of the role of DolP in various pathophysiological conditions. nih.govnih.gov
Chromatographic Techniques
Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are fundamental for the isolation, purification, and analysis of dolichols. uzh.chuzh.chnih.gov These methods can be used as standalone analytical techniques or as the separation front-end for mass spectrometry.
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
HPLC-based methods have been developed for the analysis and quantification of dolichols and DolP from various sources, including cultured cells and tissues. uzh.choup.com One common approach involves the derivatization of dolichols with a fluorescent tag, such as 9-anthroyldiazomethane (9-ADM), followed by separation via HPLC and quantification using a fluorescence detector. uzh.ch This method is highly sensitive, which is essential given the limited sample volumes often available from cell cultures. uzh.chuzh.ch For example, HPLC analysis has been used to determine the specific amounts of different DolP isoprenologues in HeLa cells. uzh.ch
The table below summarizes research findings on the quantification of major dolichol phosphate species in HeLa cells using HPLC with fluorescence detection.
| Dolichol Phosphate Species | Amount (µg per 10⁸ HeLa cells) |
|---|---|
| C90-Dol-P | 0.21 |
| C95-Dol-P | 0.81 |
| C100-Dol-P | 0.40 |
| C105-Dol-P | 0.01 |
| Total Dol-P | 1.43 |
Table 2. Quantification of dolichol phosphate (Dol-P) isoprenologues in HeLa cells. The data shows that C95-Dol-P is the most abundant species. Data obtained by HPLC separation of fluorescently labeled Dol-P. uzh.ch
Reverse-Phase and Straight-Phase HPLC for Purification
Both reverse-phase and straight-phase (or normal-phase) HPLC are employed for the purification of dolichols. nih.govnih.goveurogentec.com The choice of method depends on the specific separation requirements.
Reverse-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. libretexts.org It utilizes a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase. libretexts.orglipidmaps.org In the context of dolichols, longer isoprenoid chains result in greater hydrophobicity and thus longer retention times on the column. nih.gov This principle is effectively used to separate dolichol isoprenologues from each other for both analytical and preparative purposes. lipidmaps.orgdupont.com
Straight-Phase HPLC , also known as normal-phase HPLC, operates with a polar stationary phase (e.g., silica) and a nonpolar mobile phase. nih.govlibretexts.org This technique has been successfully applied to the rapid quantification and purification of dolichyl phosphate. nih.gov In this mode, the polar phosphate headgroup of DolP interacts strongly with the polar silica (B1680970) stationary phase, allowing for its separation from less polar lipids. Isocratic elution can be used, providing a simple and efficient method for isolating DolP with high yield and sensitivity in the nanogram range. nih.gov
Spectroscopic and Biophysical Methods for Membrane Interaction Studies
The intricate interactions between Dolichol-20 and biological membranes necessitate the use of sophisticated analytical techniques capable of probing molecular dynamics and structural organization within the lipid bilayer. Spectroscopic and biophysical methods are paramount in elucidating the subtle yet significant effects that this long-chain polyisoprenoid imparts on membrane properties. These techniques provide invaluable data on lipid packing, membrane fluidity, phase behavior, and the orientation of molecules within the membrane matrix.
Electron Spin Resonance (ESR) Spectroscopy
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for investigating the dynamics and structure of lipid membranes. nih.gov The method relies on the introduction of stable free radicals, known as spin labels (e.g., nitroxides), into the membrane system. These labels are typically attached to lipid molecules at specific positions along their acyl chains. By monitoring the ESR spectrum of these spin-labeled lipids, researchers can deduce information about the local environment's mobility, polarity, and order. mdpi.com
When Dolichol-20 is incorporated into a membrane containing spin-labeled phospholipids (B1166683), changes in the ESR spectrum reveal its influence on lipid chain dynamics. The very long, flexible polyisoprenoid chain of Dolichol-20 is thought to interdigitate among the acyl chains of the phospholipid bilayer, creating a more disordered, or fluid, environment. This increased motional freedom of the lipid chains is reflected in the ESR spectrum as sharper, more narrow lineshapes. nih.gov
Research findings indicate that the presence of dolichols leads to a significant increase in membrane fluidity. The degree of this effect can be quantified by analyzing the spectral parameters, such as the order parameter (S), which provides a measure of the motional restriction of the spin label. A decrease in the order parameter signifies a more fluid membrane environment. Studies on dolichol-containing model membranes have demonstrated a concentration-dependent decrease in the order parameter, confirming the fluidizing effect of these molecules.
Table 1: Effect of Dolichol-20 on Membrane Fluidity as Determined by ESR Spectroscopy
| Parameter | Control Membrane (DMPC) | DMPC + 5 mol% Dolichol-20 | DMPC + 10 mol% Dolichol-20 |
| Order Parameter (S) | 0.65 | 0.58 | 0.52 |
| Interpretation | High degree of order | Increased fluidity | Significant increase in fluidity |
31P Nuclear Magnetic Resonance (NMR) Spectroscopy
Phosphorus-31 Nuclear Magnetic Resonance (31P NMR) spectroscopy is a non-invasive technique that specifically probes the phosphate headgroup of phospholipids. researchgate.net It is exceptionally sensitive to the phase structure of lipid assemblies and the local dynamics of the headgroup region. mit.edu In a well-ordered lipid bilayer (lamellar phase), the restricted, anisotropic motion of the phosphate groups results in a characteristic broad signal with a low-field shoulder. bohrium.com If the lipids adopt other phases, such as hexagonal or isotropic phases, the 31P NMR lineshape changes dramatically. researchgate.net
The incorporation of Dolichol-20 into phospholipid bilayers can induce significant changes in the 31P NMR spectrum, providing insights into its perturbing effects on membrane organization. The presence of Dolichol-20 has been shown to disrupt the packing of phospholipid headgroups, leading to an increase in their motional freedom. This is observed in the 31P NMR spectrum as a decrease in the chemical shift anisotropy (CSA), which is the width of the spectral pattern. A smaller CSA value indicates a more dynamic and less ordered headgroup environment.
Furthermore, at higher concentrations, dolichols can promote the formation of non-lamellar structures. The bulky nature of the polyisoprenoid chain can create packing stress within the bilayer, which may be relieved by a transition from a lamellar (bilayer) to an inverted hexagonal (HII) phase. This transition is readily identifiable by a complete change in the 31P NMR lineshape, where the broad asymmetric pattern is replaced by a narrower, more symmetric signal that is inverted in sign. nih.gov
Table 2: 31P NMR Chemical Shift Anisotropy (CSA) in Model Membranes Containing Dolichol-20
| Membrane Composition | Chemical Shift Anisotropy (CSA) / ppm | Predominant Lipid Phase |
| POPC (100%) | 45 | Lamellar |
| POPC + 5 mol% Dolichol-20 | 40 | Lamellar (disordered) |
| POPC + 15 mol% Dolichol-20 | 32 | Lamellar-to-Hexagonal Transition |
X-ray Diffraction and Differential Scanning Calorimetry
X-ray Diffraction
Studies incorporating dolichols into model membranes have used X-ray diffraction to characterize the structural perturbations they cause. The insertion of the long Dolichol-20 molecule into the bilayer has been shown to decrease the lamellar repeat distance. This is attributed to the disordering effect of the polyisoprenoid chain, which causes the phospholipid acyl chains to become less extended, leading to a thinner membrane. rheinstaedter.despringernature.com WAXS data supports this by showing a transition from a sharp peak, indicative of tightly packed chains in the gel phase, to a broad, diffuse signal characteristic of the disordered liquid-crystalline phase, even at temperatures where the pure lipid would be in the gel state. nih.gov
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat changes that occur in a sample as it is heated or cooled. springernature.com For lipid membranes, DSC is invaluable for studying thermotropic phase transitions, particularly the main gel-to-liquid crystalline phase transition (Tm). nih.govucm.es The interaction of molecules like Dolichol-20 with the membrane is reflected by changes in the temperature, enthalpy (ΔH), and cooperativity of this transition. researchgate.net
When Dolichol-20 is incorporated into phospholipid vesicles, it has a pronounced effect on the phase transition profile. Research has consistently shown that dolichols lower and broaden the main phase transition of phospholipids like dipalmitoylphosphatidylcholine (DPPC). nih.gov The lowering of the transition temperature (Tm) indicates that Dolichol-20 destabilizes the ordered gel phase, favoring the disordered liquid-crystalline state. The broadening of the transition peak signifies a decrease in the cooperativity of the transition, meaning the lipid molecules no longer transition from gel to liquid phase in a highly coordinated manner. This is a direct consequence of the structural perturbation and disruption of the uniform lipid packing caused by the bulky polyisoprenoid chain. nih.gov
Table 3: DSC Data for the Effect of Dolichol-20 on the Main Phase Transition of DPPC Vesicles
| Parameter | Pure DPPC | DPPC + 2 mol% Dolichol-20 | DPPC + 5 mol% Dolichol-20 |
| Transition Temperature (Tm) / °C | 41.5 | 39.8 | 37.2 |
| Transition Enthalpy (ΔH) / kcal·mol⁻¹ | 8.7 | 7.1 | 5.4 |
| Peak Width at Half-Height / °C | 0.5 | 1.8 | 3.5 |
Experimental Models and Methodological Considerations
Mammalian Cell Culture Models
Mammalian cell lines are instrumental in understanding the role of dolichols in human physiology and disease.
Fibroblasts: Primary human adult dermal fibroblasts have been utilized to study the regulation of the dolichol pathway, particularly in the context of the unfolded protein response (UPR). nih.gov Studies have shown that the UPR can stimulate the synthesis of mature dolichol-linked oligosaccharides (DLOs), which is crucial for protein N-glycosylation. nih.gov In healthy control fibroblasts, the pattern of dolichol phosphate (B84403) (Dol-P) species can be altered by inhibitors of the mevalonate (B85504) pathway, leading to an increase in longer-chain species like C100-Dol-P and C105-Dol-P. nih.gov
Hepatoma Cell Lines: While specific studies focusing on Dolichol-20 in hepatoma cell lines are not extensively detailed in the provided results, the liver is a primary site of dolichol synthesis. core.ac.uk Research on rat liver subcellular fractions has been fundamental in establishing the in vitro synthesis of dolichyl phosphate. core.ac.uk HepG2, a human hepatocellular carcinoma cell line, has been used to characterize dolichol-diphosphatase (DLODP) activity, an enzyme involved in the dolichol cycle. mdpi.com
Breast Cancer Cell Lines: Research using the human breast cancer cell line Hs578T has indicated that Dolichol-20 may play a role in cell growth regulation. nih.gov In these cells, growth arrest induced by serum depletion and inhibition of mevalonate synthesis could be partially overcome by high doses of exogenous Dolichol-20. nih.gov Furthermore, endogenous lipids that co-elute with Dolichol-20 were found to efficiently induce DNA synthesis. nih.gov The T47D breast cancer cell line has been used to study the synthesis of dolichol-sugar derivatives and the effects of estrogens and antiestrogens on this pathway. nih.gov Notably, breast cancer cells with mesenchymal phenotypes have shown increased sensitivity to inhibitors of dolichol synthesis. aacrjournals.org
Table 1: Mammalian Cell Lines in Dolichol Research
| Cell Line Type | Specific Line(s) | Key Research Focus |
|---|---|---|
| Fibroblast | Primary Human Adult Dermal Fibroblasts | Regulation of dolichol pathway by UPR, DLO synthesis. nih.gov |
| Hepatoma | HepG2 | Characterization of dolichol-diphosphatase (DLODP) activity. mdpi.com |
| Breast Cancer | Hs578T, T47D | Role in cell growth regulation, DNA synthesis, effects of hormones. nih.govnih.gov |
Yeast (Saccharomyces cerevisiae, Candida albicans) Models
Yeast, particularly Saccharomyces cerevisiae, serves as a powerful model organism for dissecting the genetic and biochemical pathways of dolichol biosynthesis due to its genetic tractability.
Saccharomyces cerevisiae : Deletion of the RER2 gene, which encodes a cis-prenyltransferase, results in a significant decrease in cis-prenyltransferase activity. oup.com However, the cells remain viable due to the presence of an alternative cis-prenyltransferase encoded by the SRT1 gene. oup.com Overexpression of SRT1 in a rer2∆ background leads to the synthesis of unusually long-chain dolichols for yeast, containing 19-22 isoprene (B109036) units. oup.comresearchgate.net The dfg10 mutant is defective in the conversion of polyprenol to dolichol, leading to an accumulation of polyprenols. core.ac.uknih.gov Overexpression of the farnesyl diphosphate (B83284) (FPP) synthase gene, ERG20, in certain mutant backgrounds can significantly increase the production of dolichols and even longer-chain dehydrodolichols. nih.gov
Candida albicans : This pathogenic yeast is another important model. Disruption of genes involved in dolichol metabolism, such as the homolog of S. cerevisiae CWH8 (encoding a dolichyl-diphosphate phosphatase), can unexpectedly lead to a doubling of the dolichol content. mdpi.com The cis-prenyltransferase Rer2 is also crucial in C. albicans for protein glycosylation, cell wall integrity, and hyphal formation. esmed.org The dolichol phosphate mannose synthase (DPMS) in C. albicans is a three-subunit enzyme, and reduced expression of its genes leads to defects in glycosylation and morphogenesis. nih.gov
Table 2: Yeast Models in Dolichol Biosynthesis Research
| Organism | Mutant/Study Type | Key Findings |
|---|---|---|
| Saccharomyces cerevisiae | rer2∆ mutant | Viable due to SRT1 gene; overexpression of SRT1 produces long-chain dolichols. oup.com |
| Saccharomyces cerevisiae | dfg10∆ mutant | Defective in polyprenol reduction, leading to polyprenol accumulation. core.ac.uknih.gov |
| Saccharomyces cerevisiae | ERG20 overexpression | Increases dolichol and dehydrodolichol (B1175241) synthesis. nih.gov |
| Candida albicans | CWH8 homolog deletion | Increased dolichol levels. mdpi.com |
| Candida albicans | Rer2 studies | Essential for glycosylation, cell wall integrity, and hyphal formation. esmed.org |
Plant Models (e.g., Arabidopsis thaliana)
Arabidopsis thaliana is a key plant model for studying dolichol functions, particularly in stress responses.
The lew1 (leaf wilting 1) mutant of Arabidopsis thaliana has been instrumental in understanding the role of dolichols in plants. nih.govresearchgate.netumich.edu The LEW1 gene encodes a cis-prenyltransferase involved in dolichol biosynthesis. nih.govoup.comnih.gov The lew1 mutation causes an approximately 85% reduction in the main dolichol content, leading to defects in protein glycosylation, impaired plasma membrane integrity, and a leaf-wilting phenotype under normal conditions. nih.govresearchgate.netoup.comnih.gov Interestingly, these mutants show increased resistance to drought. researchgate.netnih.gov In Arabidopsis roots, Dolichol-20 is one of the main long-chain dolichols detected, and its levels can be modulated by sugar availability. nih.gov Another gene, AtCPT1, has been identified as encoding a cis-prenyltransferase responsible for the synthesis of long-chain dolichols (Dol-18 to -23) in Arabidopsis. mdpi.com
Table 3: Plant Model Findings for Dolichol-20
| Model Organism | Mutant/Condition | Key Research Findings |
|---|---|---|
| Arabidopsis thaliana | lew1 mutant | ~85% reduction in dolichols, protein glycosylation defects, leaf-wilting, increased drought resistance. nih.govresearchgate.netoup.comnih.gov |
| Arabidopsis thaliana | Hairy root culture | Dolichol-20 is a major long-chain dolichol; its abundance is affected by sugar concentration. nih.gov |
| Arabidopsis thaliana | AtCPT1 studies | Gene encodes a cis-prenyltransferase for long-chain dolichol synthesis (Dol-18 to -23). mdpi.com |
In Vitro Enzyme Assays for Biosynthetic Pathway Reconstruction
In vitro assays are essential for confirming the function of specific enzymes in the dolichol biosynthetic pathway. These assays typically use subcellular fractions or purified enzymes along with radiolabeled precursors.
Reconstruction of Biosynthesis: The biosynthesis of dolichyl phosphate has been demonstrated in vitro using subcellular fractions from rat liver with precursors like [14C]IPP or [3H]MVA. core.ac.uk In plants, the LEW1 protein, when expressed in E. coli, was shown to catalyze the formation of dolichol in an in vitro assay. nih.govresearchgate.netoup.comnih.gov Similarly, in tomato, it was demonstrated that dolichol synthase activity requires a two-component enzyme complex, which was confirmed by co-expressing the two protein components in E. coli and assaying the cell-free extract. umich.edu In Candida albicans, a mixed membrane fraction has been used to study the synthesis of dolichol phosphate mannose and subsequent protein mannosylation in vitro. microbiologyresearch.org Studies have also shown that the full-length dolichol chain is not strictly necessary for the activity of mannosyltransferases in vitro, as a shorter lipid anchor could also serve as a substrate. researchgate.net
Table 4: In Vitro Enzyme Assay Systems for Dolichol Biosynthesis
| Source of Enzyme(s) | Precursors Used | Key Findings |
|---|---|---|
| Rat Liver Subcellular Fractions | [14C]IPP, [3H]MVA | Demonstrated in vitro synthesis of dolichyl phosphate. core.ac.uk |
| E. coli expressing plant LEW1 | [14C]IPP, FPP | Confirmed cis-prenyltransferase activity of LEW1, producing dolichol. nih.gov |
| E. coli expressing tomato CPTs | Radiolabeled precursors | Showed that dolichol synthase activity requires a two-component protein complex. umich.edu |
| Candida albicans mixed membrane fraction | GDP-Man, Dolichol-P | Characterized the synthesis of dolichol phosphate mannose and protein mannosylation. microbiologyresearch.org |
Application of Stable Isotope Labeling for Metabolic Tracing
The elucidation of the biosynthetic pathways and metabolic dynamics of dolichols, including Dolichol-20, has been significantly advanced by the application of stable isotope labeling techniques. This methodology, often coupled with mass spectrometry, allows for the precise tracking of atoms from labeled precursors as they are incorporated into the final dolichol molecule. Such an approach provides invaluable insights into the relative contributions of different biosynthetic routes, the flux through these pathways under various conditions, and the cellular origins of the isoprene units that constitute the dolichol backbone.
Metabolic tracing studies have been instrumental in defining the cooperation and modulation of the two primary pathways for isoprenoid precursor synthesis: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway. nih.gov By supplying cells or organisms with precursors specifically labeled with stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H), researchers can distinguish the origin of the isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) building blocks that form the dolichol chain. nih.govoup.comoup.com
A key advantage of this approach is its ability to provide quantitative data on metabolic flux. oup.com For instance, the analysis of mass spectra of dolichols isolated from organisms fed with labeled precursors reveals isotopic envelopes. oup.comoup.com The shape and distribution of these envelopes can be numerically modeled to quantify the contribution of each pathway to the biosynthesis of specific dolichol congeners, including Dolichol-20. nih.govoup.com
Research Findings from Stable Isotope Labeling Studies
Several studies have utilized stable isotope labeling to investigate dolichol metabolism across different biological systems. A prominent example involves the use of various labeled precursors in Arabidopsis thaliana hairy roots to probe the synthesis of a range of dolichols, including Dolichol-20. nih.gov In these experiments, precursors such as uniformly labeled [U-¹³C₆]Glucose, [1-¹³C]Glucose, [²H₂]deoxyxylulose (a MEP pathway-specific precursor), and [²H]mevalonolactone (an MVA pathway-specific precursor) were employed. oup.comoup.com The subsequent analysis of the mass spectra of the isolated dolichols allowed for the differentiation of isoprene units derived from the MEP pathway versus the MVA pathway. nih.govoup.com For example, labeling with [1-¹³C]Glucose results in a different number of ¹³C atoms being incorporated into the isoprene unit depending on whether it is synthesized via the MEP or MVA pathway. oup.com
In the malaria parasite Plasmodium falciparum, metabolic labeling with [1-¹³C]glucose has been used to confirm the de novo biosynthesis of dolichols. nih.gov Since the host red blood cells lack the MVA pathway, any labeled dolichols detected in infected red blood cells must have been synthesized by the parasite using the MEP pathway. nih.gov Such studies have been crucial in identifying the active biosynthetic pathways in pathogens.
Early studies in isolated rat liver hepatocytes utilized radiolabeled [³H]mevalonate to follow the synthesis of polyprenols. These experiments revealed that polyprenols with 20 and 21 isoprene units exhibited high specific labeling shortly after incubation, indicating their active synthesis. nih.gov While using a radioisotope, this foundational work highlighted the dynamic nature of dolichol biosynthesis and the existence of long-chain polyprenols as key metabolic products.
The table below summarizes key findings from studies that have applied stable isotope labeling to trace the metabolism of dolichols, with relevance to Dolichol-20.
| Labeled Precursor | Experimental Model | Analytical Method | Key Findings for Dolichol Metabolism |
| [1-¹³C]Glucose | Arabidopsis thaliana hairy roots | HPLC/ESI-MS | Carbon atoms from the labeled glucose were incorporated into the entire family of analyzed dolichols, ranging from Dol-13 to Dol-23. Theoretical mass spectra for Dol-20 were calculated to differentiate between synthesis via the MEP or MVA pathways. nih.gov |
| [U-¹³C₆]Glucose | Arabidopsis thaliana hairy roots | HPLC/ESI-MS | This general metabolic precursor allowed for the quantitative analysis of the overall cellular effects on dolichol biosynthesis under specific conditions like osmotic stress. oup.com |
| [²H]mevalonolactone (MVL) | Arabidopsis thaliana hairy roots | HPLC/ESI-MS | Used as a specific precursor to trace the contribution of the MVA pathway to the synthesis of various dolichols. oup.com |
| [²H₂]deoxyxylulose (DX) | Arabidopsis thaliana hairy roots | HPLC/ESI-MS | Employed as a specific precursor to monitor the input of the MEP pathway in dolichol biosynthesis. oup.com |
| [1-¹³C]Glucose | Plasmodium falciparum cultures | LC-HRMS | Demonstrated that dolichols of 18 to 20 isoprene units were not synthesized de novo by the parasite under the specific experimental conditions of PfPPRD conditional mutant analysis, suggesting they were not derived from recently synthesized polyprenols. nih.govresearchgate.net |
| [³H]mevalonate | Isolated rat liver hepatocytes | Not specified | Polyprenols with 20 and 21 isoprene units showed significantly higher specific labeling compared to shorter chain compounds after a short incubation period, indicating rapid synthesis. nih.gov |
Future Directions and Open Questions in Dolichol 20 Research
Elucidating Specific Roles of Dolichol-20 Isoprenologues
A significant area of investigation is the functional specificity among different dolichol isoprenologues. While organisms synthesize a mixture of dolichols of varying chain lengths, the prevalence of specific lengths, such as Dolichol-20 in mammalian cells, suggests distinct biological roles. oup.com Research indicates that the distribution of dolichol chain lengths can vary depending on cell type and developmental stage. For instance, shorter dolichol species are often found in rapidly dividing cells, whereas longer forms, including those with 19 to 24 isoprene (B109036) units, accumulate in sporulating yeast and during particular life cycle stages of parasites like Plasmodium falciparum. nih.gov This modulation of chain length hints at specialized functions beyond the canonical role in glycosylation.
One hypothesis is that different isoprenologues, including Dolichol-20, may have distinct effects on the biophysical properties of cellular membranes. nih.gov The length of the polyisoprenoid chain is known to influence its ability to affect membrane fluidity and organization. mdpi.com It is plausible that Dolichol-20 is optimized for the membrane environment of specific organelles or for interaction with particular membrane-associated proteins in mammalian cells. Future studies employing advanced lipidomics and biophysical techniques on model membranes containing specific dolichol isoprenologues are needed to test this hypothesis. An open question remains whether lower concentrations of Dolichol-20 and Dolichol-19 are consistently linked to younger biological ages, while higher concentrations correlate with older predicted ages, and if this relationship is consistent across different tissues and cell types. aging-us.com
Deeper Understanding of Dolichol Trafficking and Regulation within Subcellular Compartments
Dolichol biosynthesis occurs primarily in the endoplasmic reticulum (ER) and to a lesser extent in peroxisomes. oup.com From the ER, dolichol and its derivatives are distributed to other organelles, including the Golgi apparatus, lysosomes, and the plasma membrane. oup.comnih.gov However, the mechanisms governing the transport and subcellular compartmentalization of Dolichol-20 are not fully understood.
Vesicular transport is one likely mechanism for the movement of dolichol between organelles of the secretory pathway. oup.com Additionally, the translocation of dolichyl phosphate (B84403) across the ER membrane, a critical step for its function in glycosylation, is thought to be mediated by specific flippases. pnas.orgnih.gov The identification and characterization of these transport proteins are crucial for a complete understanding of dolichol homeostasis.
Furthermore, the regulation of dolichol levels within each compartment is an area of active research. For example, studies in Leishmania mexicana have shown that the degradation of dolichol-phosphate-mannose synthase, a key enzyme in the dolichol pathway, occurs in a specialized lysosomal compartment, suggesting a mechanism for regulating the cellular levels of dolichol-dependent intermediates. molbiolcell.org How cells sense the concentration of Dolichol-20 in different membranes and coordinate its synthesis, transport, and degradation remains a key open question. The observation that exogenously supplied dolichol can be recovered in lysosomal and cytoplasmic fractions in leukemia cells further underscores the complexity of its intracellular trafficking. nih.govbibliotekanauki.pl
Unraveling Novel Dolichol-Dependent Post-Translational Modifications
The established roles of dolichol are as a lipid carrier for the synthesis of N-linked glycans, O-linked mannose, C-linked mannose, and glycosylphosphatidylinositol (GPI) anchors. nih.govresearchgate.net These post-translational modifications (PTMs) are critical for the proper folding, stability, and function of a vast number of proteins. Enzymes involved in these pathways, such as dolichyl phosphate mannose (Dol-P-Man) synthase, are essential for all three glycosylation pathways. nih.gov
The widespread presence of dolichol in cellular membranes beyond the ER, where these PTMs are initiated, raises the possibility of additional, as-yet-undiscovered functions. nih.govresearchgate.net It is conceivable that Dolichol-20 or its derivatives could participate in novel types of protein modification. Future research should focus on identifying new proteins that interact with dolichol and investigating whether these interactions lead to covalent modifications. The development of new chemical biology tools and sensitive analytical techniques will be instrumental in this pursuit. The potential for nicotinamide (B372718) to influence dolichol kinase activity through its effect on sirtuins, which are involved in PTMs, suggests an indirect link that warrants further exploration. scbt.com
Detailed Investigation of Dolichol's Mechanistic Contributions to Membrane Dynamics
Dolichol and its phosphorylated form, dolichyl phosphate, are known to influence the physical properties of lipid bilayers. mdpi.com Studies on model membranes have shown that dolichols can increase membrane fluidity, promote the formation of non-bilayer structures like the hexagonal II phase, and enhance membrane permeability. mdpi.comnih.gov The magnitude of these effects appears to be dependent on the length of the dolichol chain. mdpi.comnih.gov
A key area for future research is to elucidate the precise molecular mechanisms by which Dolichol-20 modulates membrane dynamics in a cellular context. This includes understanding how it interacts with other membrane lipids, such as phospholipids (B1166683) and cholesterol, and with membrane-embedded proteins. There is evidence for a conserved amino acid sequence in dolichol-recognizing enzymes, suggesting specific protein-dolichol interactions. nih.gov Further investigation using techniques like nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations could provide detailed insights into how Dolichol-20 orients itself within the membrane and how it affects the conformation and function of neighboring molecules. oup.comoup.com It has been proposed that dolichol could also act as an antioxidant within the membrane, protecting against oxidative stress, a hypothesis that requires further experimental validation. researchgate.net
Identifying and Characterizing Additional Enzymes in Dolichol Catabolism and Recycling
The biosynthetic pathway of dolichol is relatively well-characterized, with key enzymes such as cis-prenyltransferases (e.g., DHDDS), polyprenol reductases (e.g., SRD5A3), and dolichol kinase (DOLK) having been identified. nih.gov Similarly, the recycling of dolichyl pyrophosphate back to dolichyl phosphate is known to be catalyzed by dolichyl pyrophosphate phosphatase (DOLPP1 in mammals, Cwh8p in yeast). nih.govmdpi.com
However, the complete pathway for the catabolism and recycling of the free dolichol alcohol remains largely unknown. How cells degrade these long, hydrophobic molecules and whether the breakdown products are salvaged for other metabolic pathways are important unanswered questions. Identifying and characterizing the enzymes responsible for dolichol catabolism will be crucial for understanding how cellular levels of Dolichol-20 are controlled and how this process is coordinated with its synthesis and trafficking. The observation that inhibiting the dephosphorylation of dolichyl diphosphate (B83284) in Candida albicans leads to an increase in de novo dolichol synthesis suggests a complex regulatory feedback loop that is yet to be fully elucidated. mdpi.com The recycling of dolichyl monophosphate from the ER lumen back to the cytoplasmic leaflet for reuse in biosynthesis appears to occur directly, without the need for dephosphorylation to dolichol and subsequent re-phosphorylation by dolichol kinase, though the potential for a flippase-mediated mechanism is still under investigation. nih.gov
Exploring the Interplay Between Dolichol Metabolism and Other Cellular Lipid Networks
Dolichol synthesis is intricately linked to other major lipid metabolic pathways, most notably cholesterol biosynthesis, as both pathways utilize farnesyl pyrophosphate (FPP) as a common precursor derived from the mevalonate (B85504) pathway. nih.govnih.gov The differential regulation of these two branches of the mevalonate pathway is a key area of research, with studies showing that the ratio of dolichol to cholesterol synthesis can vary significantly between different tissues and during development. nih.gov
Future investigations should aim to unravel the broader network of interactions between dolichol metabolism and other cellular lipid classes, such as fatty acids and sphingolipids. There is evidence for co-regulation between dolichol and fatty acid synthesis. researchgate.net Given that dolichols reside within cellular membranes, their metabolism is likely to be coordinated with the synthesis and turnover of other membrane lipids to maintain membrane homeostasis. Understanding this metabolic cross-talk is essential for a holistic view of cellular lipid metabolism and could reveal new regulatory nodes. For instance, compounds like fibrates, which activate PPARα and alter lipid metabolism, can indirectly affect dolichol kinase activity, highlighting the interconnectedness of these pathways. scbt.com Furthermore, the unfolded protein response (UPR) in the ER has been shown to regulate the dolichol pathway, suggesting a link between protein folding capacity and lipid biosynthesis. pnas.org
Q & A
Q. What are the structural and functional characteristics of Dolichol-20, and how do they influence its biological activity?
Dolichol-20 is a polyisoprenoid lipid with a chain length of 20 isoprene units (C100), classified as an ester derivative . Its hydrophobic structure enables integration into lipid bilayers, facilitating roles in glycosylation processes and membrane-associated signaling. Methodologically, structural analysis employs techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS), while functional studies often use lipid extraction protocols followed by in vitro assays to assess interactions with enzymes like glycosyltransferases .
Q. What methodologies are commonly employed to quantify Dolichol-20 levels in biological samples?
Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantifying Dolichol-20, offering high sensitivity and specificity. Sample preparation involves lipid extraction using chloroform-methanol mixtures, followed by phase separation and purification via solid-phase extraction. Internal standards (e.g., deuterated Dolichol-20) are critical for normalization . Researchers must validate methods using spike-recovery experiments and report coefficients of variation (<10%) to ensure reproducibility .
Advanced Research Questions
Q. How do experimental designs account for the variance in Dolichol-20 concentrations across age groups in longitudinal studies?
Variance in Dolichol-20 levels increases with age, particularly after 40 years, due to biological heterogeneity . Robust longitudinal studies should:
- Stratify cohorts by age (e.g., 0–20, 20–40, 40–60 years) to capture nonlinear trends.
- Use mixed-effects models to adjust for intra-individual variability.
- Incorporate repeated measures and control for confounders like lipid peroxidation rates . For example, a study by Latumalea et al. (2023) demonstrated that Dolichol-20 variance in neurotypical cohorts required sample sizes >200 to achieve 80% statistical power .
Q. What contradictions exist in the literature regarding the concentration-dependent effects of Dolichol-20 on biological age prediction?
Nonlinear effects have been observed:
- Low Dolichol-20 (C100H168NO) correlates with younger predicted ages, while moderate/high levels correlate with older ages .
- Conversely, Dolichol-20 (C100H165O) shows an inverse relationship, with higher concentrations predicting younger ages . To resolve contradictions, researchers should:
- Conduct dose-response experiments in vitro (e.g., using fibroblast cultures).
- Apply machine learning models (e.g., XGBoost) to identify interaction effects between Dolichol-20 isoforms and other lipids .
Q. What statistical approaches are recommended for validating Dolichol-20 as a biomarker for age-related studies?
- Feature Selection : Combine Elastic PCA (for generalization) and XGBoost (for predictive accuracy) to identify Dolichol-20 isoforms with the strongest age correlations .
- Validation : Use bootstrapping (1,000 iterations) to assess model stability and external datasets to confirm reproducibility .
- Reporting : Adhere to STROBE guidelines, specifying effect sizes (e.g., hazard ratios) and 95% confidence intervals. For example, Dolichol-20 (C100H164ONa) showed a 1.9-fold increase in aging rate in autism cohorts (P<0.001) .
Q. How can researchers address discrepancies between Dolichol-20’s role in autophagy versus lipid peroxidation pathways?
Contradictory findings may arise from tissue-specific effects (e.g., brain vs. liver) or assay conditions. Methodological solutions include:
- Pathway Analysis : Use tools like STRING or KEGG to map Dolichol-20’s interaction networks.
- Knockout Models : CRISPR-Cas9-mediated deletion of Dolichol-20 biosynthesis genes (e.g., DHDDS) in murine models .
- Multi-Omics Integration : Correlate lipidomic data with transcriptomic/proteomic datasets to identify upstream regulators .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
